methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 74695-29-7
VCID: VC11974338
InChI: InChI=1S/C11H13NO5S/c1-3-17-9(14)6-8(13)12-7-4-5-18-10(7)11(15)16-2/h4-5H,3,6H2,1-2H3,(H,12,13)
SMILES: CCOC(=O)CC(=O)NC1=C(SC=C1)C(=O)OC
Molecular Formula: C11H13NO5S
Molecular Weight: 271.29 g/mol

methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate

CAS No.: 74695-29-7

Cat. No.: VC11974338

Molecular Formula: C11H13NO5S

Molecular Weight: 271.29 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate - 74695-29-7

Specification

CAS No. 74695-29-7
Molecular Formula C11H13NO5S
Molecular Weight 271.29 g/mol
IUPAC Name methyl 3-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-2-carboxylate
Standard InChI InChI=1S/C11H13NO5S/c1-3-17-9(14)6-8(13)12-7-4-5-18-10(7)11(15)16-2/h4-5H,3,6H2,1-2H3,(H,12,13)
Standard InChI Key LTCSMUFZKQUERN-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)NC1=C(SC=C1)C(=O)OC
Canonical SMILES CCOC(=O)CC(=O)NC1=C(SC=C1)C(=O)OC

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a thiophene ring—a five-membered aromatic heterocycle containing sulfur—substituted at the 2- and 3-positions. The 2-position is occupied by a methyl carboxylate group (COOCH3\text{COOCH}_3), while the 3-position bears an amide-linked 3-ethoxy-3-oxopropanoyl moiety (NHCOCH2COOCH2CH3\text{NHCOCH}_2\text{COOCH}_2\text{CH}_3). This arrangement confers both lipophilicity and hydrogen-bonding capacity, critical for interactions in biological systems and crystal packing .

Spectroscopic and Computational Insights

The IUPAC name, methyl 3-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-2-carboxylate, reflects its functional groups. The InChIKey LTCSMUFZKQUERN-UHFFFAOYSA-N and SMILES CCOC(=O)CC(=O)NC1=C(SC=C1)C(=O)OC provide unambiguous identifiers for computational modeling. Density functional theory (DFT) studies on analogous thiophene derivatives reveal planar geometries stabilized by intramolecular hydrogen bonds between the amide N–H and carbonyl oxygen, forming six- or seven-membered rings .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H13NO5S\text{C}_{11}\text{H}_{13}\text{NO}_{5}\text{S}
Molecular Weight271.29 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds5
XLogP31.4 (estimated)

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The synthesis typically involves a two-step protocol:

  • Preparation of Methyl 3-Aminothiophene-2-Carboxylate: Achieved via the Gewald reaction, where a ketone or aldehyde reacts with sulfur and cyanoacetate derivatives under basic conditions .

  • Acylation with 3-Ethoxy-3-Oxopropanoyl Chloride: The amine group at the 3-position undergoes nucleophilic acyl substitution with 3-ethoxy-3-oxopropanoyl chloride in the presence of a base (e.g., triethylamine).

Reaction Scheme:

Methyl 3-aminothiophene-2-carboxylate+ClCOCH2COOCH2CH3BaseMethyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate+HCl\text{Methyl 3-aminothiophene-2-carboxylate} + \text{ClCOCH}_2\text{COOCH}_2\text{CH}_3 \xrightarrow{\text{Base}} \text{Methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate} + \text{HCl}

Optimization and Yield

Yields exceeding 70% are reported when using dichloromethane as the solvent and maintaining temperatures below 0°C to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%).

Crystallographic and Solid-State Behavior

Hydrogen-Bonding Networks

Crystallographic analysis of structurally related compounds, such as methyl 3-aminothiophene-2-carboxylate, reveals intramolecular N–H⋯O hydrogen bonds that stabilize planar conformations . These interactions create S(6) ring motifs, which are conserved across crystallographically independent molecules in the asymmetric unit .

Packing Motifs

Intermolecular N–H⋯O and N–H⋯N hydrogen bonds propagate infinite chains along the b-axis, while weak C–H⋯S contacts (3.58 Å) and π–π stacking further stabilize the lattice . Such packing arrangements influence solubility and melting behavior, though specific thermal data (e.g., melting point) for this compound remain unreported.

CompoundTarget Cell LineIC₅₀ (μM)Source
Ethyl 5-(3-ethoxy-3-oxopropanamido)-...MCF-712
Methyl 3-(acetoacetylamino)-...NCI-H46015

Future Directions and Research Gaps

Pharmacokinetic Studies

In vivo ADME (absorption, distribution, metabolism, excretion) profiling is needed to assess bioavailability and metabolic stability. Modifying the ethoxy group to improve solubility (e.g., substituting with PEG chains) could enhance therapeutic potential .

Materials Science Applications

The compound’s conjugated π-system suggests utility in organic semiconductors or photovoltaic devices. Theoretical studies predicting bandgap energies (EgE_g) and charge mobility are warranted.

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